6-(isobutylamino)-2-methyl-2-heptanol
Overview
Description
6-(isobutylamino)-2-methyl-2-heptanol is a useful research compound. Its molecular formula is C12H27NO and its molecular weight is 201.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 201.209264485 g/mol and the complexity rating of the compound is 143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Liquid Structure and Dielectric Relaxation
The dielectric properties of isomeric octanols, including 2-methyl-6-heptanols, have been extensively studied. Research has focused on the effect of ions on the H-bond association in these compounds and their impact on liquid structure and dielectric relaxation. These studies are crucial for understanding the molecular interactions and physical properties of substances like 6-(isobutylamino)-2-methyl-2-heptanol (Hofer & Johari, 1991); (Dannhauser & Flueckinger, 1970).
Chemical Synthesis and Analytical Chemistry
This compound and similar compounds have been synthesized for various purposes, including the study of their reaction mechanisms and properties. For example, the synthesis of different isobutylaminocyclotetraphosphazenes, which involves compounds similar to this compound, has been explored for creating new chemical structures (Balcı et al., 2018). Additionally, these compounds are also studied in the context of atomic absorption spectrometry, demonstrating their relevance in analytical chemistry (Kauppinen & Smolander, 1994).
Pressure and Temperature Effects on Physical Properties
The impact of pressure and temperature on the permittivity of heptanol isomers, including those structurally similar to this compound, has been a subject of study. These investigations are significant for understanding how environmental conditions influence the physical properties of such compounds (Vij et al., 1981).
Biochemical Applications and Pharmacological Studies
Some research has focused on the biochemical and pharmacological aspects of compounds related to this compound. For example, studies on the effects of certain amines, including heptaminol (related to this compound), on catecholamine uptake and release in cultured cells have provided insights into their potential biochemical and pharmacological applications (Delicado et al., 1990).
Properties
IUPAC Name |
2-methyl-6-(2-methylpropylamino)heptan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c1-10(2)9-13-11(3)7-6-8-12(4,5)14/h10-11,13-14H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYGYFPCJYWXTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C)CCCC(C)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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